![molecular formula C11H16O3 B7875300 2-(3,4-Dimethoxyphenyl)-2-propanol](/img/structure/B7875300.png)
2-(3,4-Dimethoxyphenyl)-2-propanol
Overview
Description
2-(3,4-Dimethoxyphenyl)-2-propanol is a useful research compound. Its molecular formula is C11H16O3 and its molecular weight is 196.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Neuropharmacological Effects : A study by Barfknecht, Miles, and Leseney (1970) found that a similar compound, 1-(3,4-dimethoxyphenyl)-2-propanol, prolonged latency times in a conditioned avoidance response test in rats, indicating CNS depressant activity. This suggests potential neuropharmacological applications for related compounds (Barfknecht, Miles, & Leseney, 1970).
Metabolic Studies : Enoki, Yajima, and Gold (1981) identified several metabolites of 3,4-dimethoxycinnamic acid, including 3-(3,4-dimethoxyphenyl)propionic acid and related compounds, when metabolized by the fungus Phanerochaete chrysosporium. This suggests the compound's potential role in biotransformation and metabolic studies (Enoki, Yajima, & Gold, 1981).
Cardioselective Beta-Blockade : Hoefle et al. (1975) synthesized a series of compounds including 1-[(3,4-dimethoxyphenethyl)amino]-3-(m-tolyloxy)-2-propanol for evaluating their cardioselective beta-blocking properties. These findings are significant for the development of cardiovascular drugs (Hoefle, Hastings, Meyer, Corey, Holmes, & Stratton, 1975).
Synthesis of Optically Pure Compounds : O'reilly, Derwin, and Lin (1990) prepared optically pure compounds using a precursor including 2-amino-3-(3,4-dimethoxyphenyl)propanoic acid. This research is relevant for the synthesis of enantiomerically pure pharmaceuticals (O'reilly, Derwin, & Lin, 1990).
Pyrolytic Cleavage Studies : Watanabe, Kawamoto, and Saka (2009) investigated the pyrolytic cleavage of lignin model dimers, including compounds similar to 2-(3,4-Dimethoxyphenyl)-2-propanol. Their study provides insights into the thermal degradation of lignin and related compounds (Watanabe, Kawamoto, & Saka, 2009).
Natural Ester Synthesis and Evaluation : Hu et al. (2005) synthesized and evaluated 3-(3,4-dimethoxyphenyl)propyl-3-(3,4-dimethoxyphenyl) propanoate, a natural ester, and its analogues for cytotoxicity. This research has implications in the development of novel chemotherapeutic agents (Hu, Zou, Gong, Li, Yang, Cheng, Zhou, Bai, Guéritte, & Zhao, 2005).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7,12H,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKZOBICNEHHXFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=C(C=C1)OC)OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxyphenyl)-2-propanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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